molecular formula C12H18N2O7S2 B1663797 Pomaglumetad methionil CAS No. 1026791-63-8

Pomaglumetad methionil

货号: B1663797
CAS 编号: 1026791-63-8
分子量: 366.4 g/mol
InChI 键: VOYCNOJFAJAILW-CAMHOICYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pomaglumetad methionil, also known as LY-2140023, is a methionine amide prodrug of pomaglumetad (LY-404039). It is a selective agonist for the metabotropic glutamate receptor subtypes mGluR2 and mGluR3. This compound was developed by Eli Lilly for the treatment of schizophrenia and other psychotic and anxiety disorders by modulating glutamatergic activity and reducing presynaptic release of glutamate at synapses .

化学反应分析

Pomaglumetad methionil undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents for the oxidation step and coupling agents for the formation of the prodrug. The major product formed from these reactions is this compound, which is then hydrolyzed in the body to release pomaglumetad .

科学研究应用

Pharmacological Profile

Mechanism of Action
Pomaglumetad methionil acts as a selective agonist for the metabotropic glutamate receptors mGluR2 and mGluR3. These receptors play a crucial role in modulating glutamatergic neurotransmission, which is implicated in various psychiatric conditions. By activating these receptors, this compound aims to reduce excessive glutamate release, potentially alleviating symptoms of schizophrenia and improving overall mental health outcomes .

Clinical Development
The compound was developed to overcome the limitations of its parent compound, pomaglumetad, which exhibited poor oral bioavailability. This compound was synthesized as a prodrug to enhance absorption and therapeutic efficacy. Initial studies indicated that it could be administered orally with improved pharmacokinetic properties compared to its predecessor .

Clinical Applications

1. Treatment of Schizophrenia
this compound has been primarily studied for its efficacy in treating schizophrenia. A notable Phase 3 trial compared its effects with aripiprazole, a standard antipsychotic. The study involved 678 patients and aimed to evaluate weight gain and overall efficacy. Results showed that while patients on this compound experienced less weight gain (−2.8 kg vs. 0.4 kg for aripiprazole), the reduction in positive and negative symptoms was less significant compared to aripiprazole .

2. Adjunctive Therapy
Another study focused on using this compound as an adjunctive treatment for patients with prominent negative symptoms of schizophrenia who were already receiving second-generation antipsychotics. Unfortunately, this study found no significant improvement in negative symptoms when adding this compound compared to placebo .

Case Studies and Clinical Trials

Study Title Objective Participants Findings
Phase 3 Study Comparing this compound and AripiprazoleEvaluate weight gain and efficacy in schizophrenia treatment678 patientsLess weight gain in the pomaglumetad group; however, less reduction in PANSS scores compared to aripiprazole
Adjunctive Treatment StudyAssess efficacy on negative symptoms with standard antipsychotics352 patientsNo significant difference in symptom improvement compared to placebo
Long-term Tolerability StudyCompare tolerability over 24 weeksVarious schizophrenia patientsEvaluated time to discontinuation due to tolerability; results pending further analysis

Recent Developments

Despite initial optimism regarding its therapeutic potential, Eli Lilly announced the discontinuation of Phase III trials for this compound due to insufficient evidence supporting its clinical benefits over existing treatments . This decision reflects ongoing challenges in developing effective therapies for complex psychiatric disorders.

属性

IUPAC Name

(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O7S2/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t5-,6+,7+,8-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYCNOJFAJAILW-CAMHOICYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@]1(CS(=O)(=O)[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212944
Record name Pomaglumetad methionil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

LY2140023 is an antipsychotic agent that is a metabotropic glutamate 2/3 receptor agonist. This agent has a new mechanism of action that is efficacious in treating schizophrenia and potentially other neuropsychiatric conditions. Once absorbed, LY2140023 is efficiently hydrolyzed to produce the active mGlu2/3 receptor agonist LY404039. LY404039 and other mGlu2/3 agonists do not directly interact with dopamine or serotonin (5-HT2A) receptors. However, 'functional' 5-HT2A receptor antagonism in the prefrontal cortex may represent a common mechanism shared by clinically effective atypical antipsychotics and mGlu2/3 receptor agonists, and may contribute to the antipsychotic actions of LY2140023.
Record name LY2140023
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05096
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

635318-55-7
Record name Pomaglumetad methionil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635318557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pomaglumetad methionil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POMAGLUMETAD METHIONIL ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V85EZ3KFQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pomaglumetad methionil
Reactant of Route 2
Pomaglumetad methionil
Reactant of Route 3
Pomaglumetad methionil
Reactant of Route 4
Pomaglumetad methionil
Reactant of Route 5
Pomaglumetad methionil
Reactant of Route 6
Pomaglumetad methionil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。